N-(2-butoxyphenyl)adamantane-1-carboxamide
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Overview
Description
N-(2-butoxyphenyl)adamantane-1-carboxamide: is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives. This compound is characterized by the presence of an adamantane core attached to a carboxamide group and a 2-butoxyphenyl substituent. The structural features of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butoxyphenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-butoxyaniline in the presence of coupling reagents. One common method involves the use of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as catalysts. The reaction is carried out at elevated temperatures, around 80°C, for several hours to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-butoxyphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The aromatic ring in the 2-butoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of adamantane-1-carboxylic acid derivatives.
Reduction: Formation of adamantane-1-amine derivatives.
Substitution: Formation of various substituted adamantane derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(2-butoxyphenyl)adamantane-1-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a drug candidate. Its adamantane core provides stability, while the 2-butoxyphenyl group can interact with biological targets, making it a promising molecule for drug design .
Medicine: Adamantane derivatives, including this compound, have shown potential in antiviral and anticancer therapies. Their ability to inhibit specific enzymes and pathways makes them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and nanomaterials. Its stability and rigidity contribute to the mechanical properties of these materials .
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can fit into enzyme active sites or receptor binding pockets. The 2-butoxyphenyl group can form hydrogen bonds or hydrophobic interactions with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- N-phenyladamantane-1-carboxamide
- N-(2-methoxyphenyl)adamantane-1-carboxamide
- N-(2-ethoxyphenyl)adamantane-1-carboxamide
Comparison: N-(2-butoxyphenyl)adamantane-1-carboxamide is unique due to the presence of the butoxy group, which imparts different physicochemical properties compared to its analogs. The length and flexibility of the butoxy chain can influence the compound’s solubility, binding interactions, and overall biological activity .
Properties
Molecular Formula |
C21H29NO2 |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H29NO2/c1-2-3-8-24-19-7-5-4-6-18(19)22-20(23)21-12-15-9-16(13-21)11-17(10-15)14-21/h4-7,15-17H,2-3,8-14H2,1H3,(H,22,23) |
InChI Key |
BNAMPHZYOWZKPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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